4-Hydroxyhexanal

Catalog No.
S580674
CAS No.
109710-36-3
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyhexanal

CAS Number

109710-36-3

Product Name

4-Hydroxyhexanal

IUPAC Name

4-hydroxyhexanal

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-2-6(8)4-3-5-7/h5-6,8H,2-4H2,1H3

InChI Key

HAPLZPWSLJPZBM-UHFFFAOYSA-N

SMILES

CCC(CCC=O)O

Synonyms

4-hydroxyhexanal

Canonical SMILES

CCC(CCC=O)O

Description

The exact mass of the compound 4-Hydroxyhexanal is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Hydroxyhexanal is a medium-chain aldehyde with the chemical formula C6H12O2C_6H_{12}O_2 and a molecular mass of approximately 114.142 g/mol. It is classified as a uremic toxin, which means it can accumulate in the body due to impaired kidney function, leading to various health issues, including uremic syndrome. This compound is recognized for its role as a non-enzymatic lipid mediator derived from the metabolism of arachidonic acid and docosahexaenoic acid, acting as a signaling molecule in response to cellular injury or stimulation .

, particularly involving nucleophilic attack by proteins. One of the primary reactions is the Michael addition, where nucleophiles from proteins react with the electrophilic carbonyl group of the aldehyde. This reaction can lead to the formation of adducts that may affect protein function and contribute to cellular stress responses . Additionally, it can undergo oxidation reactions that further modify its structure and reactivity.

As a uremic toxin, 4-Hydroxyhexanal has been implicated in several biological activities related to oxidative stress and inflammation. It can stimulate the production of reactive oxygen species, which are harmful byproducts that can damage cellular components such as DNA and proteins. This oxidative stress is particularly relevant in chronic kidney disease and cardiovascular conditions, where elevated levels of uremic toxins are observed . Furthermore, 4-Hydroxyhexanal has been shown to induce mitochondrial permeability transition, which can lead to cell death under certain conditions .

4-Hydroxyhexanal can be synthesized through various methods, primarily involving the oxidation of fatty acids or their derivatives. One common method includes the oxidation of docosahexaenoic acid using specific oxidizing agents that facilitate the formation of hydroxyaldehydes. Another approach involves enzymatic pathways where lipoxygenases or cyclooxygenases catalyze the oxidation of polyunsaturated fatty acids, leading to the production of 4-Hydroxyhexanal as a byproduct .

Due to its biological activity, 4-Hydroxyhexanal has potential applications in research related to oxidative stress and kidney disease. It serves as a biomarker for lipid peroxidation and is studied for its role in signaling pathways associated with inflammation and cell death. Furthermore, understanding its mechanisms may provide insights into therapeutic strategies for managing conditions linked to uremic toxins .

Studies on 4-Hydroxyhexanal have focused on its interactions with various biomolecules, particularly proteins and lipids. The compound's ability to form adducts with proteins through Michael addition has been extensively researched, highlighting its potential role in modifying protein function and contributing to disease pathology. Additionally, investigations into its interactions with cellular membranes have revealed its capacity to induce changes that affect cell viability and function .

Several compounds share structural or functional similarities with 4-Hydroxyhexanal. Below is a comparison with some notable analogs:

Compound NameChemical FormulaKey Characteristics
4-HydroxynonenalC9H16O2C_9H_{16}O_2A product of lipid peroxidation known for cytotoxicity; involved in signaling pathways related to oxidative stress .
4-HydroxybutanalC4H8O2C_4H_{8}O_2A smaller aldehyde that also functions as a signaling molecule but lacks some of the uremic properties of 4-Hydroxyhexanal .
2-Hydroxyhexanoic AcidC6H12O3C_6H_{12}O_3An alcohol derivative that shares similar carbon chain length but differs in functional groups; less reactive than aldehydes .
HexanalC6H12OC_6H_{12}OA straight-chain aldehyde without hydroxyl groups; primarily used in flavoring and fragrance applications .

Uniqueness: 4-Hydroxyhexanal stands out due to its specific role as a uremic toxin and its involvement in lipid metabolism pathways. Its ability to induce oxidative stress through reactive oxygen species generation distinguishes it from other similar compounds.

Molecular Formula (C₆H₁₂O₂) and Weight (116.16 g/mol)

4-Hydroxyhexanal is an organic compound with the molecular formula C₆H₁₂O₂, representing a six-carbon chain containing both aldehyde and hydroxyl functional groups [1]. The compound possesses a molecular weight of 116.16 grams per mole, as determined through computational analysis and confirmed by multiple chemical databases [1] [4]. The exact mass of the molecule is 116.083730 daltons, providing precise identification parameters for analytical applications [1]. This molecular composition classifies 4-Hydroxyhexanal as a medium-chain aldehyde within the broader category of hydroxylated aliphatic aldehydes [2].

The systematic International Union of Pure and Applied Chemistry name for this compound is 4-hydroxyhexanal, reflecting its structural features of a hexanal backbone with a hydroxyl substituent at the fourth carbon position [1]. Alternative nomenclature includes 4-hydroxy caproaldehyde and hexanal, 4-hydroxy-, demonstrating the compound's classification within the aldehyde family [1] [5].

Structural Characteristics

The structural framework of 4-Hydroxyhexanal consists of a linear six-carbon chain with an aldehyde group (-CHO) at the terminal position (carbon-1) and a hydroxyl group (-OH) attached to carbon-4 [1]. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation as CCC(CCC=O)O, clearly delineating the arrangement of functional groups along the carbon skeleton [1].

The molecule contains two primary functional groups that define its chemical behavior: the carbonyl group characteristic of aldehydes and the hydroxyl group typical of alcohols [1] [2]. The carbonyl carbon exhibits sp² hybridization, creating a planar geometry around this center, while the remaining carbon atoms in the chain maintain sp³ hybridization [22] [23]. The presence of both electron-withdrawing (carbonyl) and electron-donating (hydroxyl) groups within the same molecule creates interesting electronic effects that influence the compound's reactivity patterns [19] [21].

The compound demonstrates hydrogen bonding capabilities through its hydroxyl group, contributing to its physical properties and intermolecular interactions [1]. The hydrogen bond donor count is one, while the hydrogen bond acceptor count is two, reflecting the oxygen atoms in both the hydroxyl and carbonyl groups [1]. The molecule exhibits four rotatable bonds, indicating considerable conformational flexibility along the carbon chain [1].

Stereochemical Considerations

4-Hydroxyhexanal contains one stereogenic center at carbon-4, where the hydroxyl group is attached [10]. This chiral center arises from the carbon being bonded to four different substituents: a hydrogen atom, a hydroxyl group, an ethyl group (carbons 5-6), and a propyl aldehyde group (carbons 1-3) [10]. The presence of this stereogenic center results in the existence of two enantiomers: (R)-4-hydroxyhexanal and (S)-4-hydroxyhexanal [10].

The stereochemical configuration significantly influences the compound's biological activity and interactions with chiral environments [21]. Each enantiomer exhibits distinct optical rotation properties, with one rotating plane-polarized light clockwise and the other counterclockwise [10]. In racemic mixtures containing equal proportions of both enantiomers, the optical rotations cancel each other, resulting in no net optical activity [10].

The stereochemical stability of 4-Hydroxyhexanal can be compromised under certain reaction conditions, particularly in basic environments where epimerization at the chiral center may occur [19] [21]. This stereochemical lability is attributed to the proximity of the hydroxyl group to the carbonyl functionality, which can facilitate enolate formation and subsequent stereochemical inversion under appropriate conditions [19].

Physical Characteristics

Density (0.946 g/cm³)

4-Hydroxyhexanal exhibits a density of 0.946 grams per cubic centimeter at standard temperature and pressure conditions [4]. This density value indicates that the compound is less dense than water, consistent with its organic nature and the presence of hydrophobic alkyl chain segments [4]. The relatively high density compared to simple aliphatic aldehydes of similar molecular weight reflects the contribution of the hydroxyl group, which increases intermolecular hydrogen bonding and molecular packing efficiency [4].

The density measurement provides crucial information for various practical applications, including volume-to-mass conversions in analytical procedures and formulation calculations [4]. The specific gravity of approximately 0.946 facilitates separation techniques and purification methods that rely on density differences [4].

Boiling Point (205.4°C at 760 mmHg)

The boiling point of 4-Hydroxyhexanal is 205.4 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [4]. This relatively high boiling point compared to simple aldehydes of similar molecular weight is attributed to the presence of the hydroxyl group, which enables intermolecular hydrogen bonding [4]. The hydrogen bonding interactions require additional thermal energy to overcome during the liquid-to-vapor phase transition [4].

The elevated boiling point has practical implications for purification methods, storage requirements, and synthetic applications [4]. Distillation procedures must account for this temperature requirement, and synthetic reactions involving 4-Hydroxyhexanal can be conducted at moderate temperatures without significant volatility concerns [4]. The boiling point data is essential for vapor pressure calculations and evaporation rate determinations in various applications [4].

Melting Point and Flash Point (81°C)

4-Hydroxyhexanal exhibits a flash point of 81 degrees Celsius, representing the minimum temperature at which the compound can form an ignitable mixture with air under standard testing conditions [4]. This flash point classification places the compound in the category of combustible liquids, requiring appropriate handling and storage precautions [4]. The flash point temperature is significantly lower than the boiling point, indicating that vapor formation occurs well before the liquid reaches its boiling temperature [4].

The melting point data for 4-Hydroxyhexanal is not definitively established in the available literature, suggesting that the compound may exist as a liquid at room temperature or have a melting point below standard measurement ranges [4]. The absence of clearly defined melting point data is consistent with the compound's physical state as a viscous liquid under normal conditions [2].

Solubility Profile

The solubility characteristics of 4-Hydroxyhexanal are influenced by its dual functional group nature, combining both hydrophilic and hydrophobic structural elements [11]. The hydroxyl group imparts polarity and hydrogen bonding capability, enhancing solubility in polar solvents such as water, alcohols, and other protic solvents [11]. Conversely, the six-carbon aliphatic chain contributes hydrophobic character, promoting solubility in nonpolar organic solvents [11].

The compound demonstrates moderate water solubility due to the balance between the polar hydroxyl group and the nonpolar alkyl chain [11]. The XLogP3-AA value of 0.3 indicates a relatively balanced partition coefficient between octanol and water phases, suggesting moderate lipophilicity [1]. This balanced solubility profile makes 4-Hydroxyhexanal suitable for applications requiring compatibility with both aqueous and organic media [11].

The hydrogen bonding capacity, with one donor and two acceptor sites, significantly influences the compound's interaction with polar solvents and biological systems [1]. The solubility characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage solutions [11].

Spectroscopic Properties

UV-Visible Absorption Characteristics

4-Hydroxyhexanal exhibits characteristic ultraviolet-visible absorption features typical of carbonyl-containing compounds [15] [16]. The primary chromophore responsible for UV absorption is the carbonyl group, which undergoes n→π* and π→π* electronic transitions [15]. The n→π* transition, involving the non-bonding electrons on the oxygen atom of the carbonyl group, typically appears as a weak absorption band in the near-UV region around 280-300 nanometers [15] [16].

The presence of the hydroxyl group can influence the electronic transitions through hyperconjugation and inductive effects, potentially causing slight shifts in absorption wavelengths compared to simple aldehydes [15] [16]. The compound's UV absorption characteristics are useful for quantitative analysis using spectrophotometric methods and for monitoring reactions involving the aldehyde functionality [15].

The relatively simple chromophore system in 4-Hydroxyhexanal results in UV absorption patterns that are characteristic but not highly distinctive compared to other aliphatic aldehydes [16]. The absorption coefficients are generally low due to the forbidden nature of the n→π* transition, requiring concentrated solutions for effective UV-visible spectroscopic analysis [15] [16].

IR Spectral Features

The infrared spectrum of 4-Hydroxyhexanal displays several characteristic absorption bands that provide definitive identification of its functional groups [22] [23] [24]. The most prominent feature is the strong carbonyl stretching vibration, which appears in the region of 1730-1720 wavenumbers (cm⁻¹), consistent with aliphatic aldehydes [22] [23]. This intense absorption arises from the highly polar nature of the carbon-oxygen double bond and its large change in dipole moment during stretching [25].

The hydroxyl group contributes a broad absorption band in the 3400-3200 wavenumber region, characteristic of O-H stretching vibrations [12] [23]. The broadness of this peak results from hydrogen bonding interactions, which cause a distribution of O-H bond strengths and corresponding stretching frequencies [12]. The aldehyde C-H stretching appears as a distinctive feature around 2830-2695 wavenumbers, often observed as a shoulder-type peak adjacent to the alkyl C-H stretching region [22] [23].

Additional spectral features include C-O stretching vibrations around 1050-1150 wavenumbers and various C-H bending modes throughout the fingerprint region [12] [23]. The combination of these spectral features provides a unique fingerprint for 4-Hydroxyhexanal identification and purity assessment [24].

NMR Spectroscopic Profile

The nuclear magnetic resonance spectroscopic characteristics of 4-Hydroxyhexanal provide detailed structural information about the compound's molecular framework [24] [26]. In proton NMR (¹H NMR), the aldehyde proton appears as a characteristic singlet in the highly deshielded region between 9.5-10.0 parts per million (ppm) [24]. This extreme downfield chemical shift results from the deshielding effect of the carbonyl group's π-electron system and the electronegative oxygen atom [24].

The proton attached to the carbon bearing the hydroxyl group (α-hydroxy proton) appears as a complex multiplet in the 3.5-4.0 ppm region [24]. The methylene protons adjacent to the carbonyl group typically resonate around 2.2-2.5 ppm, while the remaining alkyl protons appear in the typical aliphatic region between 1.0-2.0 ppm [24].

Carbon-13 NMR (¹³C NMR) spectroscopy reveals the carbonyl carbon as a highly deshielded signal around 200-205 ppm, characteristic of aldehyde carbons [24]. The carbon bearing the hydroxyl group appears in the 65-75 ppm range, while the remaining aliphatic carbons resonate in their typical regions between 10-40 ppm [24]. The NMR data provide definitive structural confirmation and can distinguish between different isomeric forms of hydroxyhexanal [26].

Chemical Reactivity

Carbonyl Group Reactions

The carbonyl group in 4-Hydroxyhexanal serves as the primary site for numerous chemical transformations characteristic of aldehydes [19] [20]. Nucleophilic addition reactions readily occur at the carbonyl carbon, which exhibits electrophilic character due to the partial positive charge resulting from the electronegative oxygen atom [19]. Grignard reagents react with the carbonyl group to form secondary alcohols after hydrolysis, while hydride reducing agents such as sodium borohydride and lithium aluminum hydride convert the aldehyde to the corresponding primary alcohol [18] [19].

The compound undergoes oxidation reactions to form the corresponding carboxylic acid when treated with oxidizing agents such as potassium permanganate, silver oxide, or Tollens' reagent [18]. The aldehyde group also participates in aldol condensation reactions under basic conditions, potentially forming β-hydroxy aldehydes or α,β-unsaturated aldehydes depending on the reaction conditions [18] [19].

Imine formation occurs when 4-Hydroxyhexanal reacts with primary amines, while reaction with secondary amines can lead to enamine formation [19]. The carbonyl group also undergoes hydration in aqueous solution to form the corresponding gem-diol, although this equilibrium typically favors the carbonyl form [19]. These diverse reaction pathways make the carbonyl group a versatile synthetic handle for further chemical modifications [18] [19].

Hydroxyl Group Reactions

The hydroxyl group in 4-Hydroxyhexanal exhibits typical reactivity patterns associated with secondary alcohols [19] [21]. Esterification reactions occur readily with carboxylic acids or acid chlorides under appropriate conditions, forming ester linkages while preserving the aldehyde functionality [19]. The hydroxyl group can also undergo oxidation to form the corresponding ketone (4-oxohexanal) when treated with oxidizing agents such as pyridinium chlorochromate or pyridinium dichromate [19].

Dehydration reactions can occur under acidic conditions with heat, leading to the formation of α,β-unsaturated aldehydes through elimination of water [19]. The hydroxyl group participates in hydrogen bonding interactions, influencing both intramolecular and intermolecular reactions [21]. Substitution reactions can replace the hydroxyl group with other functional groups through various synthetic methodologies [19].

The proximity of the hydroxyl group to the carbonyl functionality creates opportunities for intramolecular reactions, including hemiacetal formation under acidic or basic conditions [19]. This intramolecular cyclization can lead to the formation of five- or six-membered ring systems depending on the reaction conditions and molecular conformation [19] [21].

Reactions with Biological Nucleophiles

4-Hydroxyhexanal demonstrates significant reactivity toward biological nucleophiles, particularly those containing sulfur and nitrogen atoms [18] [19] [20]. The compound readily forms covalent adducts with cysteine residues in proteins through Michael addition reactions at the carbonyl carbon [18] [20]. These reactions are facilitated by the electrophilic nature of the carbonyl group and the nucleophilic character of thiol groups in biological systems [20].

Amino acid residues such as histidine and lysine also serve as nucleophilic targets for 4-Hydroxyhexanal [19] [20]. The compound can form Schiff base linkages with primary amino groups, creating stable covalent modifications of proteins and peptides [19]. These reactions are particularly important in biological systems where the compound may act as a signaling molecule or contribute to oxidative stress-related protein modifications [18] [20].

The reactivity with biological nucleophiles is enhanced by the compound's ability to undergo secondary reactions following initial nucleophilic attack [19] [21]. After the primary Michael addition or Schiff base formation, additional reactions may occur involving both the carbonyl and hydroxyl groups, leading to complex cross-linked structures [19]. The formation of protein adducts can alter protein function and contribute to various biological processes [18] [20] [21].

XLogP3

0.3

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Last modified: 02-18-2024

Explore Compound Types